![molecular formula C25H15FN2O4 B14077982 8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique combination of fluorophenyl, methylisoxazol, and benzo[h]pyrrolino[3,4-b]chromene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzene, methylisoxazole, and appropriate catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the fluorophenyl and methylisoxazol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl or methylisoxazol rings .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-3-(5-methylisoxazol-3-yl)urea: This compound shares the fluorophenyl and methylisoxazol groups but differs in its core structure.
N-(5-methylisoxazol-3-yl)malonamide: Another compound with the methylisoxazol group, used for comparison in crystallization studies.
Uniqueness
8-(4-Fluorophenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is unique due to its combination of structural features, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H15FN2O4 |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
13-(4-fluorophenyl)-14-(5-methyl-1,2-oxazol-3-yl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C25H15FN2O4/c1-13-12-19(27-32-13)28-21(15-6-9-16(26)10-7-15)20-22(29)18-11-8-14-4-2-3-5-17(14)23(18)31-24(20)25(28)30/h2-12,21H,1H3 |
InChI-Schlüssel |
VMLUGUQCUZPCES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


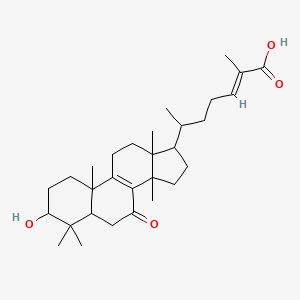
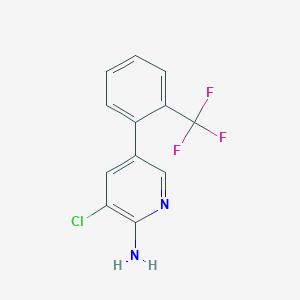
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
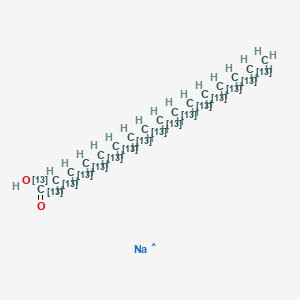
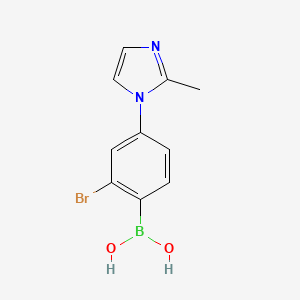
![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)

![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)
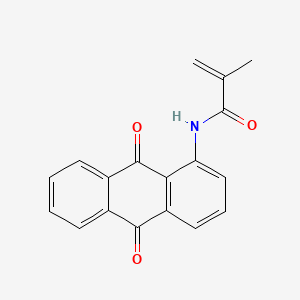
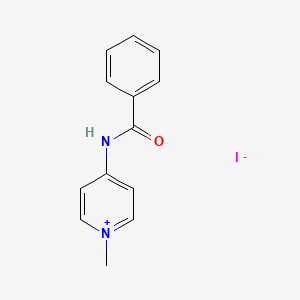
![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
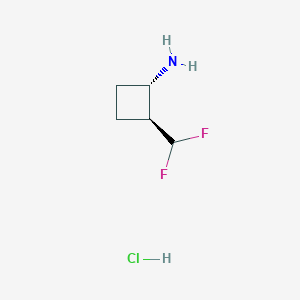
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
